Cas no 174770-75-3 (2-Fluoro-3-iodobenzoyl chloride)
2-Fluoro-3-iodobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-iodobenzoyl chloride
- 2-Fluoro-3-iodobenzoyl chloride
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- Inchi: 1S/C7H3ClFIO/c8-7(11)4-2-1-3-5(10)6(4)9/h1-3H
- InChI Key: PFKKANIJIXXMAC-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C(=O)Cl)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1
2-Fluoro-3-iodobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033256-250mg |
2-Fluoro-3-iodobenzoyl chloride |
174770-75-3 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
| Alichem | A013033256-500mg |
2-Fluoro-3-iodobenzoyl chloride |
174770-75-3 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
| Alichem | A013033256-1g |
2-Fluoro-3-iodobenzoyl chloride |
174770-75-3 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-Fluoro-3-iodobenzoyl chloride Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Fluoro-3-iodobenzoyl chloride
Introduction to 2-Fluoro-3-iodobenzoyl chloride (CAS No. 174770-75-3)
2-Fluoro-3-iodobenzoyl chloride, with the CAS number 174770-75-3, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is a derivative of benzoyl chloride, characterized by the presence of a fluoro and an iodo substituent on the benzene ring. The combination of these functional groups imparts distinct reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules.
The molecular structure of 2-Fluoro-3-iodobenzoyl chloride consists of a benzene ring with a fluoro atom at the 2-position and an iodo atom at the 3-position, attached to a carbonyl chloride group. This arrangement provides a balance of electron-withdrawing and electron-donating effects, which can influence the compound's reactivity in different chemical reactions. The fluoro substituent enhances the electron-withdrawing character, while the iodo substituent can participate in various substitution and elimination reactions.
In the context of pharmaceutical research, 2-Fluoro-3-iodobenzoyl chloride has been explored as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with potent anti-inflammatory and anticancer properties. The ability to fine-tune the structure through strategic substitution has allowed for the creation of compounds with enhanced pharmacological profiles.
The synthetic versatility of 2-Fluoro-3-iodobenzoyl chloride is further demonstrated by its application in materials science. In this field, it serves as a building block for the synthesis of advanced functional materials, such as polymers and coordination complexes. These materials often exhibit unique physical and chemical properties, making them suitable for applications in electronics, catalysis, and sensing technologies. The iodo substituent can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, expanding the range of possible derivatives.
The preparation of 2-Fluoro-3-iodobenzoyl chloride typically involves multi-step synthetic routes. One common method involves the reaction of 2-fluoro-3-iodobenzoic acid with thionyl chloride (SOCl2) under controlled conditions. This process ensures high yield and purity, which are crucial for subsequent applications. The reaction conditions, such as temperature and solvent choice, can be optimized to achieve optimal results.
In terms of safety and handling, it is important to note that 2-Fluoro-3-iodobenzoyl chloride, like other acid chlorides, is highly reactive and can release hydrogen chloride gas upon exposure to moisture or water. Therefore, it should be stored under anhydrous conditions and handled with appropriate personal protective equipment (PPE) to ensure safety.
The environmental impact of using 2-Fluoro-3-iodobenzoyl chloride in industrial processes is also a consideration. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce environmental footprint. For example, researchers are exploring catalytic systems that can achieve high selectivity with minimal by-products.
In conclusion, 2-Fluoro-3-iodobenzoyl chloride (CAS No. 174770-75-3) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of bioactive molecules and advanced functional materials. Ongoing research continues to uncover new possibilities for its use, contributing to advancements in various scientific fields.
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